1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
CAS No.: 1216850-96-2
VCID: VC6462848
Molecular Formula: C24H32Cl2N2O3
Molecular Weight: 467.43
* For research use only. Not for human or veterinary use.

Description |
1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that combines elements of allyl and methoxy groups with a piperazine ring, which is often found in pharmaceuticals due to its versatility in drug design. This compound is of interest in medicinal chemistry due to its potential biological activities, such as interactions with various receptors or enzymes. Biological Activity and Potential ApplicationsWhile specific biological activities of 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride are not detailed in the search results, compounds with similar structures often exhibit pharmacological properties. These can include interactions with neurotransmitter receptors or enzymes, which might be relevant for neurological or psychiatric disorders. Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, future studies could focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. This might involve in vitro and in vivo experiments to assess its efficacy and safety. |
---|---|
CAS No. | 1216850-96-2 |
Product Name | 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride |
Molecular Formula | C24H32Cl2N2O3 |
Molecular Weight | 467.43 |
IUPAC Name | 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-14-22(29-3)8-9-24(19)30-17-21(28)16-26-10-12-27(13-11-26)23-15-20(25)7-6-18(23)2;/h4,6-9,14-15,21,28H,1,5,10-13,16-17H2,2-3H3;1H |
Standard InChIKey | BEVUVQUWWZILQH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl |
Solubility | not available |
PubChem Compound | 16800897 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume